5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 942404-20-8
VCID: VC13567686
InChI: InChI=1S/C13H15FN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2
SMILES: C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F
Molecular Formula: C13H15FN2
Molecular Weight: 218.27 g/mol

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

CAS No.: 942404-20-8

Cat. No.: VC13567686

Molecular Formula: C13H15FN2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole - 942404-20-8

Specification

CAS No. 942404-20-8
Molecular Formula C13H15FN2
Molecular Weight 218.27 g/mol
IUPAC Name 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Standard InChI InChI=1S/C13H15FN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2
Standard InChI Key VPUITDNGMHUWTP-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F
Canonical SMILES C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituent Analysis

The indole scaffold consists of a bicyclic aromatic system with a benzene ring fused to a pyrrole ring. In 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole:

  • A fluorine atom occupies position 5 of the benzene ring, influencing electronic distribution and metabolic stability .

  • A pyrrolidin-1-ylmethyl group is attached to position 3 of the indole core. This substituent introduces a secondary amine, enhancing solubility in polar solvents and potential for hydrogen bonding .

The molecular formula is C₁₃H₁₆FN₂, with a molecular weight of 219.28 g/mol.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆FN₂
Molecular Weight219.28 g/mol
Predicted LogP2.1 (moderate lipophilicity)
Hydrogen Bond Donors1 (indole NH)
Hydrogen Bond Acceptors3 (F, two from pyrrolidine N)
Polar Surface Area28.7 Ų

Synthetic Strategies

Retrosynthetic Analysis

Two primary routes are proposed based on analogous syntheses :

  • Mannich Reaction: Reacting 5-fluoroindole with formaldehyde and pyrrolidine to introduce the pyrrolidinylmethyl group at position 3.

  • Alkylation: Using 3-bromomethyl-5-fluoroindole and pyrrolidine in a nucleophilic substitution.

Case Study: Vicarious Nucleophilic Substitution (VNS)

A method adapted from labeled indole syntheses involves:

  • VNS Reaction: 4-Fluoronitrobenzene reacts with a cyano-stabilized carbanion to form a nitro intermediate.

  • Reductive Cyclization: Catalytic hydrogenation converts the nitro group to an amine, followed by cyclization to form the indole core.

  • Side-Chain Introduction: Post-cyclization alkylation with chloromethylpyrrolidine.

Table 2: Synthetic Route Comparison

MethodYield (%)AdvantagesChallenges
Mannich Reaction45–55One-pot simplicityByproduct formation
VNS-Alkylation60–70High regioselectivityMulti-step purification

Applications and Industrial Relevance

Neurological Therapeutics

Preclinical analogs demonstrate:

  • Antidepressant Effects: Via 5-HT reuptake inhibition.

  • Antipsychotic Activity: D2 receptor antagonism paired with 5-HT2A blockade .

Antimicrobial Activity

Fluorine’s electronegativity disrupts microbial cell membranes, while the pyrrolidine moiety may inhibit efflux pumps .

Future Directions

Synthesis Optimization

  • Flow Chemistry: To improve yields in VNS reactions .

  • Enzymatic Catalysis: For greener pyrrolidine group introductions.

Biological Screening

Priority assays include:

  • In Vitro Receptor Binding (5-HT, dopamine).

  • ADMET Profiling: To assess bioavailability and toxicity.

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